![molecular formula C17H20N4O2 B2747845 [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone CAS No. 2379989-11-2](/img/structure/B2747845.png)
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for various scientific applications. In
Wirkmechanismus
The mechanism of action of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves its interaction with VMAT2. [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone binds to the active site of VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in the extracellular concentration of these neurotransmitters and can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone are complex and depend on a range of factors, including the dose, route of administration, and the specific neurotransmitter systems affected. In general, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been found to increase the extracellular concentration of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to a range of effects, including increased locomotor activity, changes in mood and affect, and alterations in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone for laboratory experiments is its selectivity for VMAT2. This allows researchers to specifically target the function of this transporter and study its role in various physiological and pathological processes. However, there are also some limitations to the use of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone, including its potential toxicity and the need for careful dosing and administration protocols.
Zukünftige Richtungen
There are many potential future directions for research involving [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone. One promising area of research involves the use of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone as a tool for studying the role of VMAT2 in various psychiatric and neurological disorders, such as depression, bipolar disorder, and Parkinson's disease. Another area of research involves the development of new compounds based on the structure of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone that may have improved selectivity and efficacy for VMAT2 inhibition. Overall, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone is a promising compound with many potential applications in scientific research, and further studies are needed to fully explore its potential.
Synthesemethoden
The synthesis of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone involves a multi-step process that begins with the reaction of 5-methyl-2-chloropyrimidine with sodium methoxide to form the corresponding methoxide salt. This salt is then reacted with 3-(pyridin-3-yl)benzaldehyde in the presence of piperidine to yield the final product, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone as a tool for studying the function of the central nervous system. [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone has been found to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, [3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone can modulate the release of these neurotransmitters and thereby affect the function of the central nervous system.
Eigenschaften
IUPAC Name |
[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-8-19-17(20-9-13)23-12-14-4-3-7-21(11-14)16(22)15-5-2-6-18-10-15/h2,5-6,8-10,14H,3-4,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVGYOSFOTLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2747763.png)
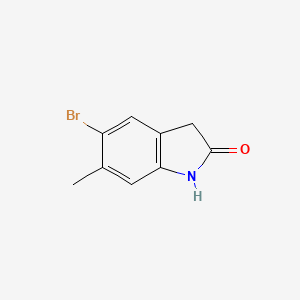
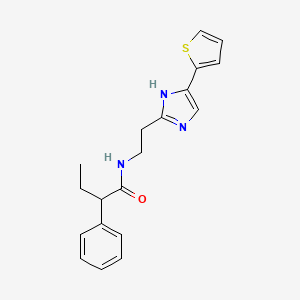
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2747769.png)
![5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2747772.png)
![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)

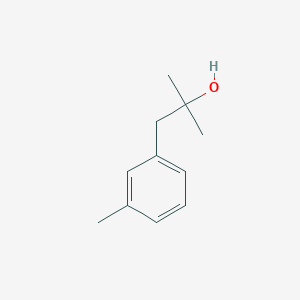
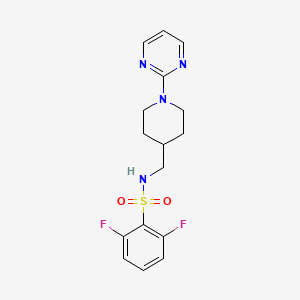
![2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one](/img/structure/B2747778.png)
![Methyl 4-(2-((1,4-dioxaspiro[4.4]nonan-2-ylmethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2747780.png)
![[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2747782.png)
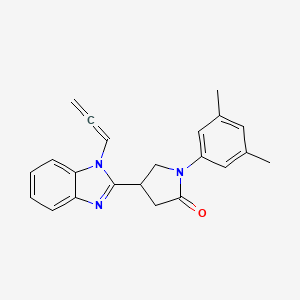
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2747784.png)